![molecular formula C11H17Cl2N3O B11767659 3-(Piperazin-1-yl)benzamide dihydrochloride](/img/structure/B11767659.png)
3-(Piperazin-1-yl)benzamide dihydrochloride
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Overview
Description
3-(Piperazin-1-yl)benzamide dihydrochloride is a chemical compound that features a piperazine ring attached to a benzamide moiety. This compound is often used in various scientific research applications due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)benzamide dihydrochloride typically involves the reaction of piperazine with benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. This approach minimizes the need for large batch reactors and can improve the overall yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(Piperazin-1-yl)benzamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Antineoplastic Agents
Research indicates that 3-(Piperazin-1-yl)benzamide dihydrochloride exhibits notable antitumor properties. It has been studied for its interactions with various biological targets, including:
- Dopamine Receptors : The compound shows selective binding to dopamine receptors, which are critical in modulating neuropsychiatric conditions and have implications in cancer therapy.
- DDR1 Inhibition : Selective inhibitors targeting DDR1 (Discoidin Domain Receptor 1) have shown potential in suppressing tumorigenicity and inhibiting lung cancer metastasis. Compounds structurally related to this compound have been identified as promising candidates in this area .
Neuropsychiatric Disorders
The compound's affinity for dopamine receptors also positions it as a potential treatment for neuropsychiatric disorders, such as schizophrenia and depression. Its pharmacological profile suggests it may help in modulating neurotransmitter activity, potentially leading to improved therapeutic outcomes .
Biochemical Research Applications
This compound is utilized in proteomics research, where it aids in the study of protein interactions and functions. Its ability to influence cellular signaling pathways makes it a useful tool in understanding complex biological systems.
Cancer Treatment Studies
In experimental models, compounds similar to this compound have demonstrated significant efficacy:
- Inhibition of Cell Migration : Studies have shown that related compounds can inhibit the migration and invasion of non-small cell lung cancer (NSCLC) cells, indicating their potential application in cancer therapy .
- Amyloid Beta Reduction : Research on substituted piperazine benzamides suggests that they can reduce amyloid beta levels, which is crucial for developing treatments for Alzheimer's disease .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been conducted on various benzamide derivatives, highlighting the specific structural features that enhance their biological activity against targets such as acetylcholinesterase and β-secretase. These findings suggest that modifications to the piperazine or benzamide moieties could lead to improved therapeutic agents for neurodegenerative diseases .
Comparative Data Table
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Benzamide linked to piperazine | Antineoplastic, Neuropsychiatric |
TPI-1917-49 | Substituted thiazole piperazine benzamide | Amyloid beta reduction |
N,N-Dimethylpiperazine | Dimethylated piperazine | Enhanced blood-brain barrier penetration |
Mechanism of Action
The mechanism of action of 3-(Piperazin-1-yl)benzamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an antagonist at dopamine and serotonin receptors, which can influence neurotransmitter signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
3-(Piperazin-1-yl)oxolan-2-one: Used in the synthesis of pharmaceutical agents.
Uniqueness
3-(Piperazin-1-yl)benzamide dihydrochloride is unique due to its specific structure, which allows it to interact with a variety of biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Biological Activity
3-(Piperazin-1-yl)benzamide dihydrochloride is a compound with significant biological activity, particularly noted for its applications in cancer treatment and neuropsychiatric disorders. This article delves into its various biological activities, synthesis methods, and relevant research findings.
- Molecular Formula : C12H19Cl2N3O
- Molecular Weight : Approximately 292.2 g/mol
- Structure : The compound features a benzamide moiety linked to a piperazine ring via a methylene bridge, existing as a dihydrochloride salt which enhances its solubility in aqueous environments.
Antineoplastic Activity
Research indicates that this compound demonstrates notable antineoplastic properties. In various studies, it has shown efficacy against several cancer cell lines, including:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis via caspase activation |
U-937 (Monocytic Leukemia) | 4.5 | Inhibits cell proliferation |
HCT-116 (Colon Cancer) | 0.48 | Triggers G1 phase arrest |
These findings suggest that the compound may act through mechanisms involving apoptosis and cell cycle regulation, making it a candidate for further development in cancer therapy .
Neuropsychiatric Applications
The compound has also been studied for its effects on neuropsychiatric disorders. Its interactions with dopamine receptors suggest potential applications in treating conditions such as schizophrenia and depression. It is believed to modulate neurotransmitter activity, although detailed mechanisms remain to be fully elucidated.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Amidation Reactions : Reaction of piperazine with benzoyl chloride followed by dihydrochloride salt formation.
- Cyclization Techniques : Utilizing intermediates from piperazine derivatives to form the final product through cyclization reactions.
These methods enhance the yield and purity of the compound, making it suitable for biological testing .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- A study evaluated its antitumor activity against human leukemia cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
- Another research focused on its antibacterial properties, revealing effectiveness against various bacterial strains, thus opening avenues for its use as an antimicrobial agent .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it's beneficial to compare it with structurally similar compounds:
Compound Name | Unique Features | Biological Activity |
---|---|---|
4-(Piperazin-1-yl)butyric acid | Potential anti-inflammatory properties | Moderate anti-inflammatory activity |
N-[4-(4-Arylpiperazin-1-yl)butyl]carboxamides | Selective D3 receptor ligands | Neurotransmitter modulation |
N,N-Dimethylpiperazine | Enhanced lipophilicity affecting CNS penetration | Variable neuroactivity |
These comparisons underline the distinctive pharmacological profile of this compound, particularly its dual role in oncology and psychiatry.
Properties
Molecular Formula |
C11H17Cl2N3O |
---|---|
Molecular Weight |
278.18 g/mol |
IUPAC Name |
3-piperazin-1-ylbenzamide;dihydrochloride |
InChI |
InChI=1S/C11H15N3O.2ClH/c12-11(15)9-2-1-3-10(8-9)14-6-4-13-5-7-14;;/h1-3,8,13H,4-7H2,(H2,12,15);2*1H |
InChI Key |
HUUNJDIASCEFMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)C(=O)N.Cl.Cl |
Origin of Product |
United States |
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